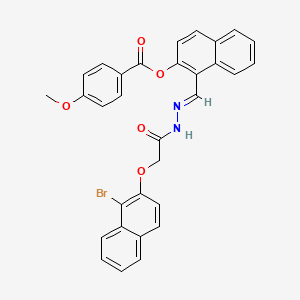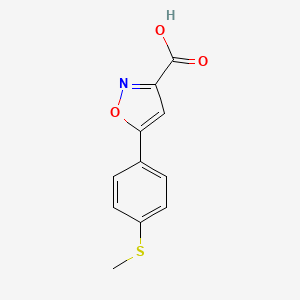
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: , often referred to as FTT , is a heterocyclic compound with a fascinating structure. It combines a triazole ring, a pyridine moiety, and a thiol group. Let’s break it down:
Triazole Ring: The triazole ring (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to FTT.
Pyridine Moiety: The pyridine ring (pyridin-3-ylmethylene) contributes aromaticity and electron density.
Thiol Group: The thiol (-SH) group is essential for its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for FTT. One common approach involves the condensation of 2-fluorobenzaldehyde with 3-aminopyridine, followed by cyclization with thiosemicarbazide. The resulting intermediate undergoes cyclization to form FTT.
Reaction Conditions:Condensation: 2-fluorobenzaldehyde reacts with 3-aminopyridine in a solvent like ethanol or acetonitrile.
Cyclization: Thiosemicarbazide reacts with the intermediate under basic conditions (e.g., sodium hydroxide) to form FTT.
Industrial Production: While FTT is not produced on an industrial scale, its synthetic methods can be scaled up for larger quantities.
Analyse Des Réactions Chimiques
FTT participates in various reactions:
Oxidation: FTT can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring can yield hydrazines.
Substitution: FTT undergoes nucleophilic substitution reactions.
Common Reagents: Sodium hydroxide, hydrazine, and various electrophiles.
Major Products: Sulfoxides, sulfones, and substituted derivatives.
Applications De Recherche Scientifique
FTT’s versatility makes it valuable in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for novel compounds.
Industry: In materials science or catalysis.
Mécanisme D'action
FTT’s mechanism of action is context-dependent. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise targets.
Comparaison Avec Des Composés Similaires
FTT’s uniqueness lies in its combination of triazole, pyridine, and thiol functionalities. Similar compounds include other triazoles, pyridines, and thiol-containing molecules.
Propriétés
Numéro CAS |
675131-20-1 |
|---|---|
Formule moléculaire |
C14H10FN5S |
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10FN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
Clé InChI |
OTNDQPRKRKOFQN-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020161.png)

![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020174.png)
![[2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12020188.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020196.png)




![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020252.png)
![5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020260.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020267.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)
